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Compound of Interest

Compound Name:
[(2-Bromophenyl)methyl]

(propyl)amine

CAS No.: 807343-04-0

Cat. No.: B1290865 Get Quote

High-Value Scaffold for Medicinal Chemistry & Heterocyclic Synthesis

Executive Summary
(2-Bromophenyl)methylamine (CAS: 3959-05-5), also known as 2-bromobenzylamine, is a

bifunctional aryl halide building block critical to modern drug discovery. Unlike simple

benzylamines, the ortho-bromo substituent provides a pre-installed "molecular handle" for

transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and intramolecular

cyclization reactions.

This guide analyzes its utility in synthesizing isoindolinones, tetrahydroisoquinolines, and CFTR

modulators, positioning it as a linchpin in fragment-based drug design (FBDD).

Chemical Identity & Physical Properties[1][2][3]
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Property Data

IUPAC Name 1-(2-Bromophenyl)methanamine

CAS Number 3959-05-5 (Free base) / 5465-63-4 (HCl salt)

Molecular Formula C₇H₈BrN

Molecular Weight 186.05 g/mol

Appearance Clear to light yellow liquid (Free base)

Boiling Point 118–119 °C at 9 mmHg

Density 1.481 g/cm³

pKa ~8.52 (Conjugate acid)

Solubility
Soluble in MeOH, DCM, EtOAc; Insoluble in

water

Synthesis Methodologies
The synthesis of (2-Bromophenyl)methylamine requires avoiding over-alkylation (a common

pitfall in direct substitution). Two primary routes are recommended based on scale and purity

requirements.

Route A: The "Oximation-Hydrogenation" Protocol (High
Purity/Scale)
Best for: Multi-gram to kilogram scale where avoiding secondary amine byproducts is critical.

Oximation: React 2-bromobenzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl)

and NaOH in aqueous ethanol to form 2-bromobenzaldoxime.

Key Insight: The oxime formation is quantitative and locks the nitrogen count to one,

preventing over-alkylation.

Catalytic Hydrogenation: Reduce the oxime using H₂ (or ammonium formate) and a selective

catalyst (e.g., Pt/C or Raney Nickel).
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Caution: Avoid Pd/C if possible, or strictly control conditions, to prevent

hydrodehalogenation (cleaving the C-Br bond).

Route B: Reductive Amination (Laboratory Standard)
Best for: Rapid, small-scale synthesis.

Protocol:

Dissolve 2-bromobenzaldehyde (1.0 equiv) in MeOH.

Add Ammonium Acetate (10.0 equiv) to generate the imine in situ.

Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 equiv) portion-wise.

Stir at RT for 12–24 hours.

Workup: Acidify to pH < 2 to destroy excess hydride, wash with ether (removes non-basic

impurities), basify aqueous layer to pH > 12, and extract with DCM.
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Figure 1: Comparative synthesis routes.[1] The Oxime route (Blue) offers higher

chemoselectivity for the halogen retention.

Advanced Reactivity: The "Orthogonal" Scaffold
The power of (2-Bromophenyl)methylamine lies in its ability to undergo sequential, orthogonal

functionalization.

Intramolecular Cyclization (Isoindolinone Synthesis)
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A critical application is the synthesis of isoindolin-1-ones, a pharmacophore found in

antipsychotics and anticancer agents.

Mechanism: The amine is first acylated to form a benzamide. A Palladium catalyst

(Pd(OAc)₂) then mediates an intramolecular C–H activation or Heck-type cyclization, utilizing

the ortho-bromo handle to close the 5-membered ring.

Why it works: The benzylamine nitrogen acts as a directing group (after acylation),

positioning the metal center perfectly to activate the adjacent C-H or insert into the C-Br

bond.

DSP-4: A Neuroscience Research Tool
The derivative N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4) is a potent neurotoxin

used to selectively deplete norepinephrine in the central nervous system.[2]

Synthesis Logic: (2-Bromophenyl)methylamine is alkylated with ethylene oxide (or 2-

chloroethanol) and subsequently chlorinated. The ortho-bromo group is essential for the

specific steric fit into the norepinephrine transporter (NET).

CFTR Modulator Synthesis
Vertex Pharmaceuticals patents (e.g., EP3216787) utilize 2-bromobenzylamine as a starting

material for CFTR modulators (Cystic Fibrosis treatment).

Workflow: The amine reacts with ethyl trifluoroacetate to protect the nitrogen. The aryl

bromide then undergoes cross-coupling (e.g., with boronic acids or stannanes) to build

complex heteroaryl scaffolds before deprotection.
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Figure 2: Divergent reactivity profile showing three distinct high-value chemical spaces

accessible from the parent amine.

Handling & Safety (MSDS Highlights)
Hazards: Corrosive (Skin Corr. 1B), Causes serious eye damage (Eye Dam. 1).

Storage: Air-sensitive (absorbs CO₂). Store under inert atmosphere (Argon/Nitrogen) at 2–8

°C.

Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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